2-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(6-acetamidopyridazin-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O3S/c1-9(23)19-12-6-7-14(22-21-12)26-8-13(24)20-10-2-4-11(5-3-10)25-15(16,17)18/h2-7H,8H2,1H3,(H,20,24)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMKCXITMGSKQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Acetamido Group: The acetamido group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.
Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound.
Attachment of the Trifluoromethoxyphenyl Group: This step involves the reaction of the intermediate compound with a trifluoromethoxyphenyl halide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the acetamido group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have indicated that derivatives similar to 2-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide exhibit anticonvulsant properties. For instance, research involving related N-phenylacetamide derivatives showed promising results in animal models of epilepsy. These compounds were evaluated for their effectiveness using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (PTZ) tests, demonstrating significant anticonvulsant activity .
Table 1: Anticonvulsant Activity Results
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|
| Compound 20 | 52.30 | >500 | >9.56 |
| Phenytoin | 28.10 | >100 | >3.6 |
| Valproic Acid | 485 | 784 | 1.6 |
This table illustrates that while compound 20 had a higher effective dose than phenytoin, it exhibited a more favorable protective index compared to standard antiepileptic drugs.
Anti-inflammatory Potential
The P2Y14 nucleotide receptor has been implicated in various inflammatory diseases. Compounds like this compound may interact with this receptor, leading to anti-inflammatory effects. Computational studies have suggested that modifications in the structure can enhance binding affinity to P2Y14, indicating potential therapeutic applications in treating inflammatory disorders .
Case Study 1: Evaluation of Anticonvulsant Properties
In a study assessing the anticonvulsant activity of N-phenylacetamides, several derivatives were synthesized and tested. The most potent compound showed efficacy in both MES and PTZ models, highlighting the importance of structural modifications in enhancing therapeutic effects . The findings support further exploration of related compounds for epilepsy treatment.
Case Study 2: In Silico Studies on P2Y14 Receptor Interaction
Computational analysis was conducted to evaluate the interaction of various derivatives with the P2Y14 receptor. The results indicated that specific modifications could significantly improve binding affinity, suggesting that compounds like this compound might serve as lead candidates for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 2-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system under investigation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core Influence: The pyridazine core in the target compound differs from pyrimidine () and benzothiazole () systems. Benzothiazole derivatives () exhibit rigid fused-ring systems, which could improve thermal stability but reduce conformational flexibility compared to pyridazine-based structures .
Substituent Effects: The trifluoromethoxy group (target compound) is more lipophilic and electron-withdrawing than the trifluoromethyl group () or chlorophenyl (), influencing solubility and membrane permeability .
Synthetic Accessibility :
- Pyridazine-thioacetamide synthesis may require protective strategies for the acetamido group during thioether formation, similar to pyrimidine-thioacetamide routes in .
- Trifluoromethoxy introduction likely involves electrophilic substitution or coupling reactions, as seen in trifluoromethyl-containing analogs () .
Biological Activity
The compound 2-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activity, particularly as an inhibitor of glutaminase (GLS1), which is implicated in various diseases including cancer. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on current research findings.
Chemical Structure
The structure of the compound can be represented as follows:
Structural Features
- Thio Group : The presence of a thio group enhances the compound's interaction with biological targets.
- Pyridazine Ring : The 6-acetamidopyridazine moiety is crucial for biological activity, potentially influencing receptor binding and enzyme inhibition.
- Trifluoromethoxy Group : This group may contribute to the lipophilicity and overall potency of the compound.
The primary mechanism of action for this compound involves the inhibition of GLS1, an enzyme that catalyzes the conversion of glutamine to glutamate. This inhibition can disrupt metabolic pathways in cancer cells, leading to reduced proliferation and increased apoptosis.
In Vitro Studies
Recent studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. The following table summarizes key findings from these studies:
Apoptosis Induction
The compound has been shown to activate caspases (3, 8, and 9), which are critical mediators in the apoptotic pathway. For instance, in MCF7 cells, significant activation of caspases was observed, indicating that the compound effectively triggers programmed cell death in cancerous cells.
Study 1: Efficacy Against Prostate Cancer
In a study involving PC3 prostate cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted that at an IC50 value of 5.2 µM, the compound significantly induced apoptosis, as evidenced by increased caspase activity and PARP cleavage.
Study 2: Breast Cancer Response
Another investigation focused on MCF7 breast cancer cells revealed that the compound not only inhibited cell growth but also altered metabolic pathways associated with glutamine utilization. The results indicated a promising therapeutic index for this compound in treating breast cancer, with an IC50 value of 4.8 µM.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide, and how do reaction conditions impact yield and purity?
- Methodological Answer : The synthesis of structurally analogous acetamide derivatives often involves multi-step reactions, such as substitution, reduction, and condensation. For example, substituting nitro groups with heterocyclic moieties (e.g., pyridazine) under alkaline conditions can generate intermediates, followed by reduction (e.g., iron powder in acidic media) and condensation with cyanoacetic acid or other acylating agents . Key factors include pH control, temperature, and catalyst selection. For instance, alkaline conditions promote nucleophilic substitution, while acidic environments favor reduction. Yield optimization may require iterative adjustments to stoichiometry and solvent systems (e.g., DMF or THF) .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer : Structural validation typically employs:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., pyridazine ring protons at δ 7.5–8.5 ppm) and acetamide linkages (N–H signals near δ 10–12 ppm) .
- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N–H stretch) confirm acetamide groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated vs. observed m/z for CHFNOS) .
- HPLC : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .
Q. What are the solubility and stability profiles of this compound under various pH and temperature conditions?
- Methodological Answer : Solubility screening in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) is critical for formulation. Stability studies involve:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
- Forced Degradation : Exposure to acidic/basic conditions (e.g., 0.1M HCl/NaOH) to identify hydrolytic pathways (e.g., cleavage of the thioether bond) .
- Light Sensitivity : UV-vis spectroscopy under accelerated light stress (ICH Q1B guidelines) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the thioacetamide and trifluoromethoxy groups in biological activity?
- Methodological Answer : SAR strategies include:
- Analog Synthesis : Replace the trifluoromethoxy group with methoxy, ethoxy, or halogens to assess electronic effects on target binding .
- Thioether vs. Ether Linkages : Compare bioactivity of thioacetamide derivatives with oxygen-based analogs to determine sulfur’s contribution to potency (e.g., hydrogen bonding vs. hydrophobic interactions) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or proteases .
Q. What in vivo models are appropriate for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound?
- Methodological Answer :
- Rodent Models : Assess oral bioavailability, half-life (t), and tissue distribution via LC-MS/MS quantification of plasma/tissue samples .
- Metabolite Identification : Liver microsome assays (human/rodent) to detect phase I/II metabolites (e.g., CYP450-mediated oxidation) .
- Disease Models : Inflammation or cancer xenografts to correlate PK parameters (AUC, C) with efficacy endpoints (e.g., tumor volume reduction) .
Q. How can researchers address contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies often arise from:
- Protein Binding : Use equilibrium dialysis to measure free fraction in plasma vs. buffer .
- Metabolic Instability : Compare in vitro IC (cell-free assays) with in vivo efficacy; if inactive in vivo, investigate rapid clearance via metabolite profiling .
- Species-Specific Differences : Cross-test in humanized models or primary cells from multiple species .
Q. What strategies can optimize the synthetic yield of this compound while minimizing byproducts like sulfoxide or hydrolyzed derivatives?
- Methodological Answer :
- Protecting Groups : Temporarily shield reactive sites (e.g., acetamide NH) during sulfur-based reactions .
- Catalytic Systems : Use Pd/C or nickel catalysts for selective reductions, avoiding over-reduction of nitro groups .
- Byproduct Monitoring : Track sulfoxide formation via TLC (Rf comparison) or LC-MS and adjust oxidation conditions (e.g., lower O exposure) .
Q. How can computational models predict the environmental impact and biodegradation pathways of this compound?
- Methodological Answer :
- QSAR Modeling : Estimate octanol-water partition coefficients (LogP) and biodegradability using EPI Suite .
- Hydrolysis Pathways : Simulate breakdown products under environmental pH (4–9) via Gaussian-based DFT calculations .
- Ecotoxicity Assays : Algae or Daphnia magna assays to determine EC values for regulatory risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
